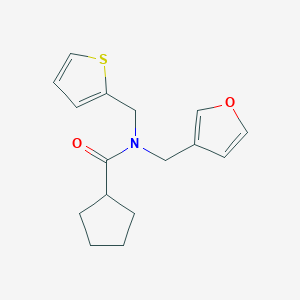

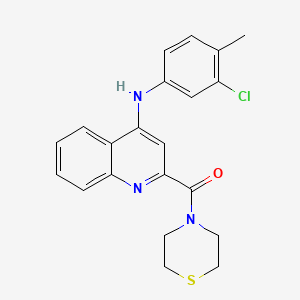

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is a multifunctional molecule that incorporates furan and thiophene moieties attached to a cyclopentanecarboxamide backbone. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and thiophene derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with various amines in the presence of triethylamine, as described in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . Similarly, the synthesis of thiophene derivatives can be achieved through the Gewald reaction, which involves the condensation of amines with cyanoacetates followed by reactions with substituted acetophenones . These methods suggest that the synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide could potentially be achieved through analogous reactions involving the appropriate furan and thiophene precursors with a cyclopentanecarboxamide core.

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is characterized by the presence of a five-membered heterocyclic ring, which can engage in various chemical interactions. Cyclometallation reactions, as discussed in the context of N,N-dimethyl-3-furancarbothioamide, demonstrate the ability of the furan ring to form five-membered metallaheterocycles . This indicates that the furan and thiophene rings in N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide could similarly participate in complex molecular interactions and potentially form chelates with metal ions.

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives includes their ability to undergo cross-coupling reactions, as seen in the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide analogues . Additionally, the cyclometallation of furan carbothioamides and carboselenoamides with various metals suggests that the furan and thiophene moieties in the compound of interest could also engage in such reactions, potentially leading to the formation of novel metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are influenced by their heterocyclic structures. For instance, the antimicrobial activity of furan carboxamides against drug-resistant bacteria has been documented , and Schiff bases derived from thiophene carboxamides have been screened for antimicrobial activity . These findings suggest that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide could also exhibit biological activity, which could be explored in future studies.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Furan and thiophene derivatives are pivotal in drug design, serving as structural units in bioactive molecules. Their incorporation into nucleobases, nucleosides, and their analogs has demonstrated enhanced antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Structural modifications of lead compounds have been pursued to optimize activity and selectivity, showcasing the versatility of these heterocycles in therapeutic applications (Ostrowski, 2022).

Environmental Impact of Heterocyclic Compounds

The environmental fate and toxicity of heterocyclic compounds, including furans and thiophenes, have been extensively studied. For instance, dioxins and furans, related to industrial and natural processes, pose significant health risks. Understanding their persistence and bioaccumulation helps in assessing environmental impacts and formulating mitigation strategies (Milbrath et al., 2008).

Catalytic Applications

The compound's structural elements are also explored in catalysis, particularly in the desulfurization, deoxygenation, and denitrogenation of heterocycles. Studies on their interaction with palladium surfaces have provided insights into efficient removal of sulfur, nitrogen, and oxygen from various organic compounds, highlighting their role in cleaner production technologies (Caldwell & Land, 1997).

Self-Healing Polymers

In the realm of material science, derivatives of furan and thiophene have been utilized in the development of self-healing polymers through thermally reversible Diels–Alder chemistry. This innovative approach facilitates the repair of damaged polymeric materials, extending their lifecycle and reducing waste (Liu & Chuo, 2013).

Biomass Conversion

Lastly, the transformation of biomass-derived furfurals into cyclopentanones and related compounds illustrates the potential of furan and thiophene derivatives in sustainable chemistry. These processes enable the generation of valuable chemical feedstocks from renewable resources, contributing to the development of green chemistry solutions (Dutta & Bhat, 2021).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-16(14-4-1-2-5-14)17(10-13-7-8-19-12-13)11-15-6-3-9-20-15/h3,6-9,12,14H,1-2,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSRSLZLTZDAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)